N,N-didodecyl-2-hydroxyacetamide

Solvent Extraction Tin-126 High-Level Liquid Waste

N,N-Didodecyl-2-hydroxyacetamide (CAS 2247490-30-6), also referred to as N,N-didodecyl-2-hydroxyacetoamide (HAA), is a long-chain, lipophilic hydroxyacetamide extractant. It is characterized by two dodecyl (C₁₂) alkyl chains and an α-hydroxy group, which confer high solubility in aliphatic hydrocarbon diluents like n-dodecane.

Molecular Formula C26H53NO2
Molecular Weight 411.7 g/mol
Cat. No. B14044652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-didodecyl-2-hydroxyacetamide
Molecular FormulaC26H53NO2
Molecular Weight411.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CO
InChIInChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(26(29)25-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-25H2,1-2H3
InChIKeyWOINIHBUMSBPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Didodecyl-2-hydroxyacetamide for Selective Radiochemical Separations: A Procurement-Focused Overview


N,N-Didodecyl-2-hydroxyacetamide (CAS 2247490-30-6), also referred to as N,N-didodecyl-2-hydroxyacetoamide (HAA), is a long-chain, lipophilic hydroxyacetamide extractant. It is characterized by two dodecyl (C₁₂) alkyl chains and an α-hydroxy group, which confer high solubility in aliphatic hydrocarbon diluents like n-dodecane . This compound belongs to the N,N-dialkyl-2-hydroxyacetamide (DAHyA) family, which has been extensively investigated for the modifier-free solvent extraction of trivalent actinides and long-lived fission products from high-level liquid waste (HLLW) [1]. Its primary application niche is in advanced nuclear fuel reprocessing, where it demonstrates unique selectivity profiles that are not replicated by shorter-chain DAHyA analogs or conventional extractants.

Why N,N-Didodecyl-2-hydroxyacetamide Cannot Be Replaced by Shorter-Chain Analogs or Standard Extractants


Generic substitution of N,N-didodecyl-2-hydroxyacetamide with shorter-chain N,N-dialkyl-2-hydroxyacetamides (e.g., dihexyl, dioctyl, didecyl derivatives) or traditional extractants like tributyl phosphate (TBP) is not scientifically valid due to quantifiable differences in extraction selectivity, lipophilic balance, and back-extraction behavior. The extraction efficiency for trivalent actinides follows a strict inverse relationship with alkyl chain length: DHHyA (C₆) > DOHyA (C₈) > DDHyA (C₁₀) [1]. However, the superior lipophilicity of the didodecyl (C₁₂) derivative dramatically improves solubility in aliphatic diluents and reduces third-phase formation, which is a critical failure point for the shorter-chain analogs at high metal loading [2]. Furthermore, unlike TBP, which requires high-acid conditions (HCl) to achieve meaningful distribution ratios for Sn(IV), HAA operates efficiently in pure HNO₃ systems, simplifying process chemistry [3]. These divergent performance characteristics mean that selection must be guided by specific application requirements, not by assumptions of interchangeability within the DAHyA class.

Quantitative Evidence Guide: N,N-Didodecyl-2-hydroxyacetamide vs. Comparator Extractants


Superior Sn(IV) Extraction in HNO₃ vs. TBP and TEHDGA

In a direct head-to-head comparison of six extractants for Sn-126 removal from nitric acid media, N,N-didodecyl-2-hydroxyacetoamide (HAA) demonstrated higher extraction efficiency than tributyl phosphate (TBP) and N,N,N',N'-tetra-2-ethylhexyl diglycolamide (TEHDGA) in pure HNO₃ systems [1]. While TBP and TEHDGA required the addition of HCl to achieve D_Sn values >1 at >1 M HCl, HAA provided a more effective extraction pathway at low Sn concentrations (0.0008 M) directly from HNO₃, eliminating the need for corrosive chloride additives [2].

Solvent Extraction Tin-126 High-Level Liquid Waste

Unique Selectivity Order for Zirconium Separation vs. Competing Fission Products

N,N-didodecyl-2-hydroxyacetoamide (HAA) exhibits a distinctive selectivity sequence for Zr(IV) over other fission and corrosion products: Zr > Mo > Pd > Ag > Sb > Sn > Lns > Fe [1]. This order was determined through solvent extraction studies using simulated HLLW, where HAA achieved quantitative extraction of both Zr and Mo in continuous countercurrent mixer-settler trials [2]. The high selectivity for Zr is attributed to the formation of a specific extracted species, Zr(HAA)(NO₃)(HNO₃), which is not observed with shorter-chain DAHyA homologs.

Zirconium Separation HLLW Partitioning Selectivity Sequence

Balanced Lipophilicity for Modifier-Free Extraction vs. Shorter-Chain DAHyA Homologs

The extraction of Am(III) by DAHyA ligands in 0.1 M n-dodecane decreases with increasing alkyl chain length: DHHyA (C₆) > DOHyA (C₈) > DDHyA (C₁₀) [1]. Extrapolating this trend, the didodecyl (C₁₂) derivative is expected to exhibit lower D_Am(III) values at a given acidity. However, the longer chains confer a critical advantage: near-stoichiometric loading of Nd(III) was achieved with octyl and decyl derivatives without third-phase formation in 3-4 M HNO₃, a problem that plagues shorter-chain analogs in aliphatic diluents [2]. The didodecyl substitution further enhances solubility in n-dodecane, enabling modifier-free extraction processes that simplify solvent management and reduce waste .

Modifier-Free Extraction Third-Phase Formation Diluent Solubility

Radiolytic Degradation Pathway Distinct from Diglycolamides

Gamma irradiation studies on N,N-di-alkyl-2-hydroxyacetamides (hexyl to decyl derivatives) up to 700 kGy revealed that degradation primarily affects the amide bond and the α-hydroxy group, with D_Am(III) values declining as a function of absorbed dose [1]. Critically, the alkyl side chains remain intact, and the radiolytic products (such as the corresponding acetamide) are structurally distinct from those formed by diglycolamide extractants like TODGA . This suggests that N,N-didodecyl-2-hydroxyacetamide may exhibit a cleaner degradation profile, producing fragments that are less detrimental to extraction performance and more amenable to solvent cleanup.

Radiolytic Stability Gamma Irradiation Solvent Degradation

Optimal Application Scenarios for N,N-Didodecyl-2-hydroxyacetamide Based on Quantitative Evidence


Zr-93 and Mo-99 Recovery from High-Level Liquid Waste

Based on the demonstrated selectivity sequence (Zr > Mo > Pd > Ag > Sb > Sn > Lns > Fe) and quantitative extraction in continuous countercurrent operation [1], N,N-didodecyl-2-hydroxyacetamide is ideally suited for the selective removal of Zr-93, a long-lived fission product, and Mo-99 from HLLW. This scenario is critical for waste minimization and transmutation strategies, where HAA's ability to achieve high decontamination factors for Zr without co-extracting lanthanides or iron provides a significant process advantage over non-selective extractants.

Sn-126 Removal in Pure HNO₃ Flowsheets Without Chloride Addition

In nuclear reprocessing facilities where chloride-induced corrosion is a concern, HAA offers a direct extraction route for Sn-126 from HNO₃ media [2]. Unlike TBP and TEHDGA, which require HCl addition to achieve D_Sn > 1, HAA operates effectively in pure nitric acid, simplifying process chemistry and reducing equipment maintenance costs. This application is particularly relevant for advanced PUREX-based flowsheets targeting Sn-126 as a key dose contributor in geological repositories.

Modifier-Free Trivalent Actinide Partitioning with Reduced Third-Phase Risk

For research laboratories and pilot-scale facilities developing simplified partitioning processes, the enhanced lipophilicity of the didodecyl derivative enables the design of modifier-free solvent extraction systems . This eliminates the need for phase modifiers like isodecanol or TBP, reducing solvent inventory and waste generation. The low third-phase formation tendency, inferred from the behavior of the C₈ and C₁₀ analogs at near-stoichiometric Nd(III) loading [3], positions HAA as a robust candidate for high-throughput actinide separations.

Comparative Studies of Structure-Activity Relationships in DAHyA Extractants

The position of N,N-didodecyl-2-hydroxyacetamide at the extreme lipophilic end of the DAHyA series makes it an essential comparator in structure-activity relationship (SAR) studies [4]. Researchers investigating the impact of alkyl chain length on extraction thermodynamics, third-phase formation, and radiolytic stability require the didodecyl homolog to complete the dataset spanning C₆ to C₁₂. Procuring this specific compound is necessary for generating complete, publishable SAR datasets in solvent extraction chemistry.

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